Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is derived through a hierarchical analysis of its core scaffold and substituents. The parent structure is a 3,9-diazaspiro[5.5]undecane system, which consists of two fused rings: a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a single spiro carbon atom. At position 3 of the diazaspiro core, a furan-2-yl methanone group is attached, while position 9 is substituted with a pyrimidin-2-yl moiety. Following IUPAC priority rules, the numbering begins at the spiro junction, assigning the lower locants to the nitrogen atoms and substituents. The full name, therefore, is This compound .
Molecular Geometry and Stereochemical Considerations
The 3,9-diazaspiro[5.5]undecane core adopts a rigid bicyclic conformation due to the spiro linkage, which restricts rotation around the central carbon atom. X-ray crystallographic studies of analogous diazaspiro compounds, such as those bound to the dopamine D3 receptor (D3R), reveal that the spirocyclic system enforces a specific spatial arrangement of the nitrogen atoms, positioning them for optimal interactions with biological targets. In the case of this compound, the furan and pyrimidine substituents project into distinct regions of three-dimensional space, creating a chiral center at the spiro carbon. Computational models predict that the (R)-enantiomer would exhibit stronger binding to chemokine receptors like CCR4 due to complementary hydrophobic interactions with residues in the orthosteric pocket.
X-ray Crystallographic Analysis of Spirocyclic Core
While direct X-ray data for this specific compound are unavailable, structural insights can be extrapolated from related diazaspiro systems. For example, the 1,9-diazaspiro[5.5]undecane scaffold in D3R antagonists exhibits bond lengths of 1.45–1.50 Å for the C-N bonds in the piperidine ring and 1.52–1.55 Å for the pyrrolidine ring. The dihedral angle between the two rings typically ranges from 85° to 95°, creating a V-shaped geometry that accommodates bulky substituents like the pyrimidin-2-yl group. Fourier-transform infrared (FTIR) spectroscopy of similar compounds confirms the presence of carbonyl stretching vibrations at 1,680–1,710 cm⁻¹, consistent with the furan-2-yl methanone moiety.
Comparative Structural Analysis with Related Diazaspiro Compounds
The structural uniqueness of this compound becomes evident when compared to other diazaspiro derivatives:
| Feature | 3,9-Diazaspiro[5.5]undecane (This Compound) | 2,8-Diazaspiro[4.5]decane | 1,7-Diazaspiro[4.4]nonane |
|---|---|---|---|
| Ring System | 6 + 5 membered rings | 5 + 5 membered rings |
Properties
IUPAC Name |
furan-2-yl-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-16(15-3-1-14-24-15)21-10-4-18(5-11-21)6-12-22(13-7-18)17-19-8-2-9-20-17/h1-3,8-9,14H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMMCDMZBCXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=CO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-2-ylmethanone Attachment
The furan-2-ylmethanone group is incorporated via Friedel-Crafts acylation or nucleophilic acyl substitution. Reacting the spirocyclic amine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) yields the target methanone bridge. Solvent selection (e.g., dichloromethane or THF) and stoichiometry are critical to prevent over-acylation.
One-Pot Multi-Component Synthesis
A streamlined one-pot approach combines spirocyclization and functionalization. For example, reacting a diketone, diamine, and pyrimidine precursor in acetic acid with periodic acid as an oxidant achieves sequential spirocore formation and pyrimidine incorporation. This method reduces purification steps and improves overall yield (up to 90% under optimized conditions).
Characterization and Analytical Validation
Synthesized compounds are validated using spectroscopic techniques:
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IR Spectroscopy : Carbonyl stretches (1780–1640 cm⁻¹) confirm ketone and amide groups.
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NMR Spectroscopy : Distinct ¹H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and ¹³C NMR peaks for spiro carbons (δ 95–110 ppm) verify structural integrity.
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HRMS : Molecular ion peaks ([M+H]⁺) match theoretical values within 5 ppm accuracy.
Challenges and Optimization Strategies
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Regioselectivity : Competing reaction pathways may yield regioisomers. Using bulky directing groups or low-temperature conditions enhances selectivity.
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Solubility Issues : Poor solubility of intermediates in polar solvents (e.g., DMSO) necessitates recrystallization or chromatographic purification.
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Yield Optimization : Screening Lewis acids (e.g., ZnCl₂) and adjusting stoichiometry improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines .
Scientific Research Applications
Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity
Biological Activity
Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : 3,9-diazaspiro[5.5]undecan
- Functional Groups : Furan and pyrimidine rings attached to the spiro structure.
Biological Activity Overview
The biological activities of compounds similar to this compound have been explored in various studies, indicating potential applications in treating several diseases.
Antiviral Activity
Research has shown that derivatives of diazaspiro compounds exhibit antiviral properties. For instance, studies have indicated that certain modifications to the diazaspiro structure can enhance antiviral potency against specific viral targets, including HIV and other retroviruses .
Antimicrobial Properties
Compounds containing furan and pyrimidine moieties have demonstrated significant antimicrobial activity. A study on related furan-containing compounds revealed moderate to high activity against both gram-positive and gram-negative bacteria, particularly against Staphylococcus aureus and Escherichia coli strains .
Other Biological Activities
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which are common in many spirocyclic compounds.
- CNS Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating psychiatric disorders .
Research Findings and Case Studies
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Viral Entry : Similar compounds have been shown to prevent viral entry into host cells.
- Disruption of Bacterial Cell Wall : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could elucidate CNS effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The 3,9-diazaspiro[5.5]undecane core is shared among analogs, but substituents critically modulate properties and activity:
Table 1: Structural and Functional Comparison
Physicochemical and Structural Properties
- Hydrogen Bonding : Crystal structures () reveal weak C–H···O interactions in furan-containing compounds, which may improve solubility compared to purely hydrophobic substituents like phenyl .
- Conformational Rigidity: The spirodiamine core restricts rotational freedom, likely improving target selectivity compared to non-spirocyclic analogs .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Furan vs. Phenyl : Furan’s oxygen atom enables hydrogen bonding, critical for kinase inhibition (), whereas phenyl groups prioritize hydrophobic interactions .
- Pyrimidine vs. Indole : Pyrimidine’s nitrogen atoms may engage in dual hydrogen bonding, advantageous for enzymatic targets, while indole’s planar structure favors intercalation or stacking .
- Fluorine Substitution : Fluorine in the 2-fluorophenyl analog () enhances metabolic stability and bioavailability via reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
